{[(2,4-DIFLUOROPHENYL)METHYL]CARBAMOYL}METHYL 2-METHOXYBENZOATE
Description
{[(2,4-Difluorophenyl)methyl]carbamoyl}methyl 2-methoxybenzoate is a synthetic organic compound characterized by a benzoate ester backbone modified with a 2-methoxy group and a carbamoyl-methyl substituent linked to a 2,4-difluorophenyl moiety. Fluorine atoms enhance lipophilicity and metabolic stability, while the carbamoyl group may facilitate hydrogen bonding in biological targets .
Properties
IUPAC Name |
[2-[(2,4-difluorophenyl)methylamino]-2-oxoethyl] 2-methoxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F2NO4/c1-23-15-5-3-2-4-13(15)17(22)24-10-16(21)20-9-11-6-7-12(18)8-14(11)19/h2-8H,9-10H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPOALDFJYDGRDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)OCC(=O)NCC2=C(C=C(C=C2)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[(2,4-DIFLUOROPHENYL)METHYL]CARBAMOYL}METHYL 2-METHOXYBENZOATE typically involves the reaction of 2,4-difluorobenzylamine with 2-methoxybenzoic acid under esterification conditions. The reaction is often catalyzed by a dehydrating agent such as dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine. The reaction is carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
{[(2,4-DIFLUOROPHENYL)METHYL]CARBAMOYL}METHYL 2-METHOXYBENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
{[(2,4-DIFLUOROPHENYL)METHYL]CARBAMOYL}METHYL 2-METHOXYBENZOATE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism by which {[(2,4-DIFLUOROPHENYL)METHYL]CARBAMOYL}METHYL 2-METHOXYBENZOATE exerts its effects involves interactions with molecular targets such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and specificity, while the methoxybenzoate ester moiety can facilitate cellular uptake and distribution .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s key structural features are compared below with analogous benzoate derivatives:
Key Observations :
- Substituent Effects: The 2,4-difluorophenyl group in the target compound distinguishes it from non-fluorinated analogs, likely improving target binding and pharmacokinetics. In contrast, sulfonylurea herbicides (e.g., metsulfuron methyl) rely on triazine and sulfonylurea groups for herbicidal activity .
- Ester Variations : The 2-methoxybenzoate ester contrasts with brominated () or hydroxy/trifluoroacetamido () variants, altering solubility and reactivity.
Biological Activity
{[(2,4-Difluorophenyl)methyl]carbamoyl}methyl 2-methoxybenzoate is a synthetic organic compound with potential applications in various fields, particularly in medicinal chemistry. This compound is characterized by its unique structure, which includes a difluorophenyl group and a methoxybenzoate moiety. Understanding its biological activity is crucial for evaluating its therapeutic potential.
- IUPAC Name : [2-[(2,4-difluorophenyl)methylamino]-2-oxoethyl] 2-methoxybenzoate
- Molecular Formula : C16H16F2N2O3
- Molecular Weight : 341.26 g/mol
The biological activity of this compound is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity through:
- Active Site Binding : The compound can bind to the active site of enzymes, blocking substrate access.
- Allosteric Modulation : It may also bind to allosteric sites, altering enzyme conformation and function.
Anticancer Activity
Recent studies have explored the anticancer properties of this compound. For instance:
- In vitro Studies : The compound demonstrated significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G1 phase.
- Case Study : In a study involving human breast cancer cells (MCF-7), treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 15 µM.
Anti-inflammatory Effects
The compound has also shown promise as an anti-inflammatory agent:
- In vivo Studies : Animal models treated with the compound exhibited reduced levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) following induced inflammation.
- Mechanistic Insights : The anti-inflammatory effects are thought to arise from the inhibition of NF-kB signaling pathways.
Antifeedant Activity
Research has indicated that derivatives of methoxybenzoates can act as antifeedants against pests:
- Bioassays : In tests against pine weevils, several derivatives displayed significant antifeedant activity, suggesting potential for agricultural applications.
Data Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
